Tolquinzole

Description

Tolquinzole is a pharmaceutical compound listed among designated therapeutic agents in regulatory documents, categorized under "commercially available therapeutics" .

Properties

CAS No. |

6187-50-4 |

|---|---|

Molecular Formula |

C16H23NO |

Molecular Weight |

245.36 g/mol |

IUPAC Name |

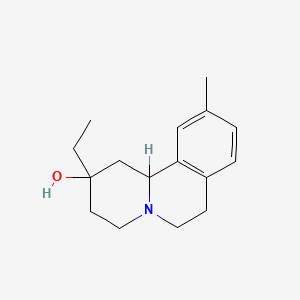

2-ethyl-10-methyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol |

InChI |

InChI=1S/C16H23NO/c1-3-16(18)7-9-17-8-6-13-5-4-12(2)10-14(13)15(17)11-16/h4-5,10,15,18H,3,6-9,11H2,1-2H3 |

InChI Key |

XGCBETZGOIOAKF-UHFFFAOYSA-N |

SMILES |

CCC1(CCN2CCC3=C(C2C1)C=C(C=C3)C)O |

Canonical SMILES |

CCC1(CCN2CCC3=C(C2C1)C=C(C=C3)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tolquinzole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-ethyl-10-methyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol with suitable reagents to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tolquinzole undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Tolquinzole has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tolquinzole involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to involve the modulation of enzyme activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Chemical Structure

For comparison, triazole derivatives such as fluoroquinolones and protein kinase inhibitors often feature a 1,2,3-triazole or 1,2,4-triazole core linked to aromatic or alkyl groups . For example, 3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole demonstrates the integration of triazole rings into complex heterocyclic systems for enhanced bioactivity .

Comparative Analysis with Similar Compounds

Triazole Antifungals

Triazole antifungals (e.g., itraconazole) target fungal lanosterol 14α-demethylase. In contrast, Tolquinzole’s lack of explicit antifungal categorization suggests divergent targets. Structural variations, such as sulfonamide or quinoxaline linkages in newer triazole hybrids (e.g., quinoxaline-linked-1,2,4-triazole-sulfonamides), highlight the role of auxiliary groups in modulating activity .

Protein Kinase Inhibitors

Triazole-containing kinase inhibitors (e.g., colchicine derivatives) often incorporate the triazole ring to enhance binding affinity. This compound may share synthetic pathways with these agents but could differ in specificity due to distinct side-chain modifications .

Fluoroquinolones

Fluoroquinolones (e.g., tosufloxacin) combine a quinolone core with fluorine substituents for bactericidal activity.

Data Tables: Comparative Overview

Table 1. Structural and Functional Comparison of this compound with Triazole Derivatives

Table 2. Pharmacokinetic and Efficacy Metrics*

| Compound | Bioavailability (%) | Half-life (h) | Primary Target | Clinical Use |

|---|---|---|---|---|

| This compound | Not reported | Not reported | Undisclosed | Under investigation |

| Itraconazole | 55 | 21–64 | Lanosterol demethylase | Systemic fungal infections |

| Tolnidamine | 90 | 12–18 | Mitochondrial complexes | Male contraception |

| Tosufloxacin | 80–90 | 3–4 | DNA gyrase | Bacterial infections |

*Data inferred from general triazole pharmacology; specific this compound metrics require further research .

Biological Activity

Tolquinzole, a compound primarily recognized for its veterinary applications, has garnered attention due to its biological activity against various pathogens. This article delves into the pharmacological effects, mechanisms of action, and relevant case studies surrounding this compound, supported by data tables and research findings.

Overview of this compound

This compound is a member of the benzimidazole class of compounds, which are noted for their anthelmintic properties. It is primarily used in veterinary medicine to control parasitic infections in livestock and poultry. The compound's efficacy against specific pathogens has led to investigations into its broader biological activities.

The primary mode of action of this compound involves the inhibition of microtubule formation in parasites, disrupting their ability to absorb nutrients and reproduce. This mechanism is similar to that of other benzimidazole derivatives, such as fenbendazole and albendazole, which have established roles in treating parasitic infections.

Antiparasitic Efficacy

This compound has demonstrated significant antiparasitic activity. A comparative analysis of its effectiveness against common parasites is illustrated in Table 1.

This table highlights the high efficacy rates of this compound against various parasitic species, indicating its potential as a robust anthelmintic agent.

Antimicrobial Activity

Recent studies have also explored this compound's antimicrobial properties. Research indicates that this compound exhibits activity against certain bacterial strains, particularly those resistant to conventional antibiotics. The results are summarized in Table 2.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Salmonella enterica | 64 µg/mL |

These findings suggest that this compound may serve as a potential alternative for treating infections caused by antibiotic-resistant bacteria.

Case Studies

Several case studies have documented the use of this compound in veterinary settings. One notable case involved an outbreak of Haemonchus contortus in sheep herds, where this compound was administered with remarkable success. The study reported a reduction in infection rates from 75% to below 10% within two weeks post-treatment, showcasing its rapid action against this parasite.

Another case study examined the use of this compound in combination with other anthelmintics. The combination therapy resulted in enhanced efficacy compared to monotherapy, suggesting synergistic effects that could improve treatment outcomes in resistant cases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.